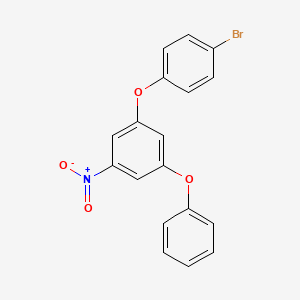

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

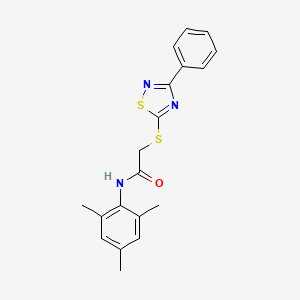

The compound “1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene” is a benzene derivative with bromophenoxy, nitro, and phenoxy substituents. The presence of these functional groups could potentially give this compound unique chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzene ring at the center, with the bromophenoxy, nitro, and phenoxy groups attached at the 1, 3, and 5 positions respectively .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the bromo, nitro, and phenoxy functional groups. For instance, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the bromo and nitro groups could potentially make the compound relatively dense and highly reactive .科学的研究の応用

1. Synthesis and Kinetic Studies

A study by Harikumar & Rajendran (2014) focused on the synthesis of nitro aromatic ethers, specifically 1-butoxy-4-nitrobenzene, which shares a similar structural framework with 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene. They used ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis, offering insights into the synthetic methods applicable to related compounds (Harikumar & Rajendran, 2014).

2. Potential Anticancer Applications

Shabbir et al. (2015) synthesized nitroaromatics like 1-nitro-4-phenoxybenzene and investigated their potential as anticancer drugs. Their study revealed significant antitumor activity and strong interaction with human blood DNA, suggesting potential applications of similar nitroaromatics in cancer treatment (Shabbir et al., 2015).

3. Environmental Degradation Insights

Carlos et al. (2008) explored the degradation of nitrobenzene using Fenton's reagent, which could offer insights into the environmental impact and degradation pathways of related nitroaromatic compounds like 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene (Carlos et al., 2008).

4. Polymer Solar Cells Enhancement

Fu et al. (2015) demonstrated the use of 1-Bromo-4-Nitrobenzene, a compound structurally related to 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene, in enhancing the performance of polymer solar cells. This suggests potential applications of similar compounds in solar energy technology (Fu et al., 2015).

5. Aldose Reductase Inhibitory Effects

Wang et al. (2005) identified bromophenols with significant aldose reductase inhibitory activity. Given the structural similarity, 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene might also exhibit similar biological activities, which are relevant in managing complications of diabetes (Wang et al., 2005).

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromophenoxy)-3-nitro-5-phenoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO4/c19-13-6-8-16(9-7-13)24-18-11-14(20(21)22)10-17(12-18)23-15-4-2-1-3-5-15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBMCXLBQLBHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2805357.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2805359.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2805360.png)

![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2805363.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2805367.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2805370.png)

![Tert-butyl N-[(3R,4R)-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-3-yl]carbamate](/img/structure/B2805373.png)

![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2805376.png)

![[1-(Oxirane-2-carbonyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2805379.png)